molecular formula C15H17ClN2O4S3 B6495817 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 941944-84-9

5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No. B6495817
CAS RN: 941944-84-9
M. Wt: 421.0 g/mol
InChI Key: NHZXGGXUPBPPSG-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide” seems to be a complex organic molecule. It likely contains a thiophene ring, a tetrahydroquinoline ring, and sulfonamide groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using protection/deprotection strategies . For example, a p-methoxybenzyl (PMB) protection/deprotection approach has been used in the synthesis of related compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide: has applications in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically:

Therapeutic Importance

Beyond synthetic chemistry, thiophene derivatives find applications in medicine and material science:

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1-10. DOI:10.1186/s13065-018-0511-5

properties

IUPAC Name

5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-9-3-4-11-10-12(5-6-13(11)18)17-25(21,22)15-8-7-14(16)23-15/h5-8,10,17H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZXGGXUPBPPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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